molecular formula C17H17N3O B2864356 N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide CAS No. 1436051-16-9

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide

Cat. No. B2864356
CAS RN: 1436051-16-9
M. Wt: 279.343
InChI Key: MLEKUSYGXDMGCV-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential use in scientific research. CCMI is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and differentiation, DNA repair, and apoptosis.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide is a key intermediate in the synthesis of novel compounds. It has been employed in the preparation of derivatives with various substituents, as demonstrated in the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide (Aghekyan et al., 2009).

Medicinal Chemistry and Drug Development

  • Quinoline-8-carboxamides, including this compound, are significant in medicinal chemistry. They are explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design with various therapeutic activities (Lord et al., 2009).

Antitumor Potential

  • Research into structurally similar compounds, such as substituted 2-phenylbenzimidazole-4-carboxamides, reveals their potential as antitumor agents, particularly as minimal DNA-intercalating agents. This research provides insights into the therapeutic potential of related compounds like this compound (Denny et al., 1990).

Application in Synthesis of Diverse Chemical Scaffolds

  • The compound is integral in the synthesis of a wide range of chemical scaffolds. Cyanoacetic acid derivatives, which include this compound, serve as starting materials for multiple component reactions (MCRs), leading to the synthesis of various chemical scaffolds like 2-aminoquinoline-3-carboxamides (Wang et al., 2012).

Exploration in Catalysis

  • N-Heterocyclic Carbenes (NHC) stabilized Rh nanoparticles, which use derivatives of quinoline-8-carboxamide, show promising applications in the catalytic hydrogenation of aromatic substrates. This highlights the role of this compound in catalysis and material science (Martinez-Espinar et al., 2017).

Allosteric Modulation in Receptor Binding

  • In neuropharmacology, similar compounds have been utilized to explore the negative allosteric modulation of dopamine receptors. This research can provide insights into the potential neurological applications of this compound (Mistry et al., 2015).

Anti-Inflammatory Properties

  • Studies on structurally related compounds, such as isoquinoline carboxamides, reveal potential anti-inflammatory properties. This suggests possible applications of this compound in the field of inflammation and immune response research (Torres et al., 1999).

Silver-Catalyzed Reactions

  • The compound is also relevant in silver-catalyzed reactions for the synthesis of complex organic structures, such as dihydroquinolin-2(1H)-ones. This demonstrates its utility in advanced organic synthesis and drug development (Mai et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, also known as Apatinib or Rivoceranib , is the vascular endothelial growth factor receptor -2 (VEGFR2, also known as KDR) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Mode of Action

Apatinib selectively inhibits VEGFR2, thereby blocking the binding of vascular endothelial growth factor (VEGF) to its receptor . This inhibition prevents the activation of downstream signaling pathways that are involved in endothelial cell migration and proliferation. As a result, angiogenesis is inhibited, leading to a decrease in tumor growth and metastasis . Apatinib also mildly inhibits c-Kit and c-SRC tyrosine kinases .

Biochemical Pathways

By inhibiting VEGFR2, Apatinib disrupts the VEGF-mediated signaling pathway, which is primarily responsible for angiogenesis. The inhibition of angiogenesis deprives the tumor cells of the necessary oxygen and nutrients, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Apatinib is an orally bioavailable, small molecule agent . It is known that apatinib was well tolerated at doses below 750 mg/day, and the maximum tolerated dose is determined to be 850 mg/day .

Result of Action

The inhibition of angiogenesis by Apatinib leads to a decrease in tumor growth and metastasis. This results in a reduction in the size of the tumor and potentially slows the progression of the disease .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEKUSYGXDMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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